5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine
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Overview
Description
[1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane: is a chemical compound with the molecular formula C16H27BrN2OSi and a molecular weight of 371.394 g/mol . This compound is notable for its unique structure, which includes a bromopyridine moiety linked to a piperidine ring, further connected to a tert-butyl-dimethylsilane group. It is used in various chemical and industrial applications due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane typically involves the reaction of 5-bromopyridine-2-carboxylic acid with piperidine under specific conditions to form the intermediate 1-(5-bromopyridin-2-yl)piperidine . This intermediate is then reacted with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of supercritical fluid technology can enhance the reaction rate and product quality by providing a uniform particle size distribution and high conversion rate .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of .
Reduction: Reduction reactions can target the bromopyridine moiety, converting it to a derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are typically used.
Substitution: Nucleophilic substitution reactions often employ potassium carbonate as a base in solvents like dimethylformamide .
Major Products:
- Various substituted derivatives from nucleophilic substitution reactions .
N-oxides: from oxidation reactions.
Pyridine derivatives: from reduction reactions.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in catalysis and material science for creating novel materials with specific properties .
Biology:
- Investigated for its potential as a ligand in biological assays.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential use in drug development , particularly as a scaffold for designing new therapeutic agents .
Industry:
- Utilized in the production of specialty chemicals and advanced materials .
- Applied in coatings and adhesives due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical pathways they regulate .
Comparison with Similar Compounds
- [1-(5-chloropyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane
- [1-(5-fluoropyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane
- [1-(5-iodopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane
Uniqueness:
- The presence of the bromine atom in the pyridine ring imparts unique reactivity compared to its chloro, fluoro, and iodo analogs.
- The tert-butyl-dimethylsilane group provides steric hindrance, enhancing the compound’s stability and making it suitable for specific industrial applications .
Properties
Molecular Formula |
C16H27BrN2OSi |
---|---|
Molecular Weight |
371.39 g/mol |
IUPAC Name |
[1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C16H27BrN2OSi/c1-16(2,3)21(4,5)20-14-8-10-19(11-9-14)15-7-6-13(17)12-18-15/h6-7,12,14H,8-11H2,1-5H3 |
InChI Key |
ZLFGFFOSJGKCGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(CC1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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